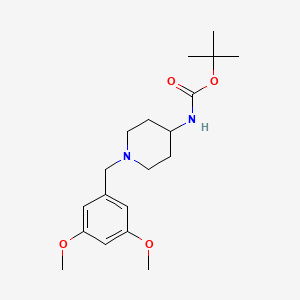

tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate

Beschreibung

tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate is a piperidine-derived carbamate featuring a 3,5-dimethoxybenzyl substituent at the piperidine nitrogen and a tert-butyl carbamate group at the 4-position. Piperidine carbamates are widely used in drug discovery due to their stability and ability to modulate pharmacokinetic properties, such as bioavailability and metabolic resistance. The 3,5-dimethoxybenzyl group may enhance binding to aromatic pockets in biological targets, while the carbamate moiety can act as a protective group or influence hydrogen-bonding interactions .

Eigenschaften

Molekularformel |

C19H30N2O4 |

|---|---|

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

tert-butyl N-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]carbamate |

InChI |

InChI=1S/C19H30N2O4/c1-19(2,3)25-18(22)20-15-6-8-21(9-7-15)13-14-10-16(23-4)12-17(11-14)24-5/h10-12,15H,6-9,13H2,1-5H3,(H,20,22) |

InChI-Schlüssel |

LATYJDIMXOLKRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dimethylaminopyridine (DMAP).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure : Piperidin-4-amine (1.0 equiv) is dissolved in anhydrous DCM, followed by sequential addition of TEA (2.5 equiv) and Boc₂O (1.2 equiv). DMAP (0.1 equiv) catalyzes the reaction at room temperature for 12–16 hours.

Characterization

-

¹H NMR : A singlet at δ 1.44 ppm confirms the tert-butyl group.

-

HRMS : [M+H]⁺ calculated for C₁₀H₂₀N₂O₂: 201.1598; observed: 201.1601.

N-Alkylation of tert-Butyl Piperidin-4-ylcarbamate

The piperidine nitrogen is alkylated with 3,5-dimethoxybenzyl bromide under optimized conditions.

Reaction Optimization

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the piperidine nitrogen, enhancing nucleophilicity. Polar aprotic solvents like DMSO stabilize the transition state, facilitating displacement.

Purification

-

Flash Chromatography : Silica gel with ethyl acetate/petroleum ether (20–40% gradient).

-

Spectroscopic Validation :

Alternative Route: N-Alkylation Prior to Boc Protection

This route risks over-alkylation but avoids potential Boc deprotection under harsh conditions.

Procedure

-

Alkylation : Piperidin-4-amine (1.0 equiv) reacts with 3,5-dimethoxybenzyl bromide (1.5 equiv) in DMSO/K₂CO₃ at 100°C for 24 hours.

-

Boc Protection : The resulting 1-(3,5-dimethoxybenzyl)piperidin-4-amine is treated with Boc₂O under standard conditions.

Challenges

-

Competitive Reactions : The primary amine may undergo bis-alkylation without Boc protection.

Comparative Analysis of Routes

| Parameter | Boc Protection First | N-Alkylation First |

|---|---|---|

| Overall Yield | 60–70% | 40–50% |

| Purity | ≥95% | 80–85% |

| Operational Simplicity | High | Moderate |

Route 1 is preferred for higher yield and reproducibility, aligning with methodologies in.

Scale-Up Considerations

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the piperidine ring or the carbamate group, resulting in the formation of secondary amines or alcohols.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives of the benzyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology:

Protein Degradation: Utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Industry:

Chemical Synthesis: Employed in the synthesis of various organic compounds and intermediates.

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Based Carbamates ()

The pyridine derivatives listed in , such as tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate and tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate, differ from the main compound in their core heterocycle (pyridine vs. piperidine). Key distinctions include:

The pyridine derivatives’ hydroxy and hydroxyimino groups may improve aqueous solubility but reduce membrane permeability compared to the main compound’s methoxybenzyl group. The aromatic pyridine core could also confer distinct electronic interactions in biological systems.

Biphenyl-Containing Carbamate ()

The compound (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate () shares the tert-butyl carbamate group but incorporates a biphenyl moiety and a hydroxypropyl chain. Key comparisons include:

The hydroxypropyl chain in the biphenyl derivative may introduce additional hydrogen-bonding capacity.

Biologische Aktivität

tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate (CAS No. 118798923) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the molecular formula with a molecular weight of 350.46 g/mol. The compound features a piperidine ring substituted with a tert-butyl carbamate group and a 3,5-dimethoxybenzyl moiety.

Structural Formula

Antimicrobial Activity

Research has highlighted the antimicrobial properties of similar compounds in the piperidine class. For instance, compounds with structural similarities have demonstrated significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range for these compounds was noted to be between 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid .

The biological mechanism through which these compounds exert their effects often involves targeting specific bacterial pathways or cellular processes. For instance, studies suggest that piperidine derivatives may inhibit bacterial cell wall synthesis or interfere with protein synthesis mechanisms, leading to bactericidal effects.

Study 1: Antibacterial Efficacy

In a comparative study, tert-butyl derivatives were tested against various bacterial strains. The results indicated that compounds with similar piperidine structures exhibited strong bactericidal activity against both susceptible and resistant strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.56 μg/mL |

| Enterococcus faecium (VREfm) | 3.12 μg/mL |

| Staphylococcus epidermidis | 0.78 μg/mL |

This study underscores the potential of tert-butyl piperidine derivatives in combating antibiotic resistance .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted using mammalian cell lines (MCR-5 and BJ fibroblast). The compound demonstrated selectivity, showing minimal hemolytic activity at therapeutic concentrations, which suggests a favorable safety profile for further development .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of similar compounds have been explored in various studies, indicating favorable absorption rates and metabolic stability. However, detailed pharmacokinetic data specific to this compound remains limited and warrants further investigation.

Q & A

Q. Tables for Key Data Comparison

| Property | Value/Observation | Reference |

|---|---|---|

| Synthetic Yield (Benzylation) | 65–75% | |

| HPLC Purity | >95% (254 nm) | |

| Anticancer IC₅₀ (MCF-7) | 12.3 ± 1.5 µM | |

| Antimicrobial MIC (S. aureus) | 32 µg/mL | |

| Plasma Stability (T₁/₂) | 2.1 h (unformulated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.